N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(11-18-17(21)15-7-4-10-23-15)19-8-9-22-14(12-19)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQCGJTEPRAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with 2-phenylmorpholine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Morpholine alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Notes:
- LogP values estimated via in silico methods (e.g., XLogP3) .
- The target compound’s morpholine ring increases hydrophilicity compared to thiomorpholine derivatives (e.g., 4a) but retains higher lipophilicity than nitro-substituted analogs .
Pharmacological Activity
- Local Anesthetic Activity : Thiomorpholine-4-carboxamide derivatives (e.g., 4h, 4i, 4j) demonstrated significant infiltration anesthesia (ED₅₀: 0.8–1.2 μM) but lacked surface activity, attributed to poor epithelial penetration . The target compound’s morpholine ring may enhance membrane permeability due to reduced steric hindrance compared to thiomorpholine.
- Antimicrobial Potential: N-(2-nitrophenyl)thiophene-2-carboxamide showed moderate antifungal activity (MIC: 16 μg/mL against C. albicans), likely due to nitro group redox activity . The absence of a nitro group in the target compound may reduce toxicity but limit antimicrobial efficacy.
- Hepatotoxicity : Thiomorpholine derivatives (4a-t) exhibited low hepatotoxicity (ALT levels < 40 IU/L at 50 mg/kg), suggesting a favorable safety profile for morpholine analogs .
Key Research Findings
Structure-Activity Relationship (SAR) :
- Replacement of thiomorpholine with morpholine improves metabolic stability (t₁/₂: 6.2 vs. 4.5 hours in rat liver microsomes) due to reduced sulfur oxidation .
- Phenyl substitution at the morpholine 2-position enhances binding affinity to neuronal targets (IC₅₀: 1.4 μM vs. >10 μM for unsubstituted morpholine) .
Crystallographic Insights: N-(2-nitrophenyl)thiophene-2-carboxamide exhibits a planar conformation (dihedral angle: 8.5–13.5° between thiophene and benzene), facilitating π-π stacking .
Bioavailability :
- The target compound’s moderate LogP (2.8) balances blood-brain barrier penetration (brain/plasma ratio: 0.3) and renal clearance (CLrenal: 12 mL/min/kg) .
Biological Activity
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a morpholine derivative. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiophene Ring | A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties. |
| Morpholine Group | A six-membered ring containing oxygen and nitrogen, known for its biological activity. |
| Carboxamide Functionality | Enhances solubility and bioavailability, crucial for therapeutic efficacy. |
This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to active sites of specific enzymes, disrupting their function and affecting various biochemical pathways. This mechanism is particularly relevant in the context of cancer and cardiovascular diseases, where enzyme regulation plays a critical role.
Anticancer Properties
Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | |
| A549 (lung cancer) | 12.45 | |
| HeLa (cervical cancer) | 10.38 |
The compound's mechanism involves the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Molecular docking studies suggest strong hydrophobic interactions between the compound and receptor proteins, enhancing its binding affinity and specificity.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 Value (nM) |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | 89 pM |
| Cyclooxygenase (COX)-2 | Noncompetitive | 15.0 nM |
These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes are dysregulated.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis through upregulation of apoptotic markers, suggesting its potential as a breast cancer therapeutic agent .
- Inhibition of Carbonic Anhydrase : Another investigation focused on the compound's ability to inhibit carbonic anhydrase IX, a target in cancer therapy. The study found that it selectively inhibited this enzyme at low concentrations, indicating promising selectivity and potency .
- Cardiovascular Applications : Preliminary data suggest that this compound may also exhibit protective effects in cardiovascular models by inhibiting enzymes involved in hypertension and heart failure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
